Lipophilicity Modulation: 3-Cyclopentyl vs. 3-Unsubstituted (N–H) Analog
The N(3)-cyclopentyl substituent substantially increases lipophilicity compared to the unsubstituted 5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 6319-47-7). While experimental logP is not available for either compound, calculated logP (ZINC) for the target compound is 3.63 [1], which is approximately 2 log units higher than the predicted value for the N–H analog (≈1.5 by fragment-based estimation). This difference places the target compound in a more favorable range for passive membrane permeability while retaining acceptable aqueous solubility.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.63 |
| Comparator Or Baseline | 5-(2-Thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS 6319-47-7); no experimental logP reported; fragment-based estimate ≈1.5 |
| Quantified Difference | ΔlogP ≈ +2.1 (target more lipophilic) |
| Conditions | ZINC calculated logP (target); comparator value is a class-level estimate based on the N–H fragment |
Why This Matters
For cell-based antiviral screening, a logP of ~3.6 is often associated with improved passive cell permeability relative to more polar N–H analogs, making this compound a preferred choice for phenotypic assays where intracellular target engagement is required.
- [1] ZINC Database. ZINC000005455809. 3-cyclopentyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Accessed 2026-05-04. View Source
